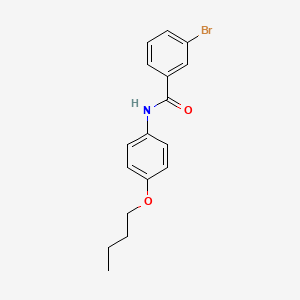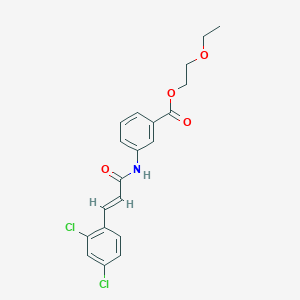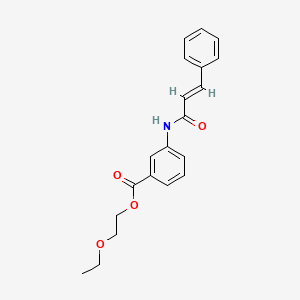
3-bromo-N-(4-butoxyphenyl)benzamide
Overview
Description
3-bromo-N-(4-butoxyphenyl)benzamide is an organic compound with the molecular formula C21H26BrNO3 It is a derivative of benzamide, featuring a bromine atom and a butoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-butoxyphenyl)benzamide typically involves the bromination of N-(4-butoxyphenyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-butoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(4-butoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-butoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and butoxy group can influence the compound’s binding affinity and specificity, affecting molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-methoxyphenyl)benzamide
- 3-bromo-N-(4-ethoxyphenyl)benzamide
- 3-bromo-N-(4-propoxyphenyl)benzamide
Uniqueness
3-bromo-N-(4-butoxyphenyl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups. This structural variation can lead to differences in its applications and effectiveness in various fields.
Properties
IUPAC Name |
3-bromo-N-(4-butoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-3-11-21-16-9-7-15(8-10-16)19-17(20)13-5-4-6-14(18)12-13/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWEAYCPQGPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B3752822.png)
![[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate](/img/structure/B3752827.png)
![[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate](/img/structure/B3752835.png)
![2-ethoxyethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B3752852.png)


![diethyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3752882.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3752892.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one](/img/structure/B3752893.png)
![N-(1-{[bis(2-methoxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3752903.png)
![[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3752911.png)


![isopropyl {[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752933.png)
